molecular formula C5H8N2O3 B014511 N-Nitroso-L-proline CAS No. 7519-36-0

N-Nitroso-L-proline

Cat. No.: B014511
CAS No.: 7519-36-0
M. Wt: 144.13 g/mol
InChI Key: WLKPHJWEIIAIFW-BYPYZUCNSA-N
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Description

N-Nitrosoproline is a L-proline derivative.

Scientific Research Applications

  • Estimating Endogenous Nitrosation

    The NPRO test is instrumental in estimating endogenous nitrosation in humans and experimental animals. It has been utilized in clinical and epidemiological studies to explore the role of infection and inflammation in human carcinogenesis (Ohshima & Bartsch, 1999).

  • Geographical Comparison Studies

    The NPRO test is used for geographical comparison studies to investigate if variations in cancer risk correlate with the propensity for endogenous nitrosation (Knight et al., 1991).

  • Gastric Carcinogenesis

    NPRO excretion is a tool for evaluating the nitrosamine hypothesis of gastric carcinogenesis, especially in precancerous conditions (Hall, Kirkham, & Northfield, 1987).

  • Testing Etiological Hypotheses

    The test is used to study whether subjects with precancerous stomach conditions have an elevated potential for endogenous nitrosation (Crespi et al., 1987).

  • Quantifying Human Exposure to Endogenous NOCs

    NPRO tests quantify human exposure to endogenous N-nitroso compounds (NOCs), which are believed to play an etiological role in various human cancers (Bartsch, Ohshima, Pignatelli, & Calmels, 1989).

  • Metabolic Studies

    NPRO may be refractory to normal nitrosamine activating enzymes, making it suitable for human epidemiological studies of endogenous nitrosation (Koepke et al., 1985).

  • Determining Nitrate Concentration

    The NPRO test for in vivo nitrosation is used to determine nitrate concentration in drinking water and urine (Mirvish et al., 1992).

  • Suitability as a Nitrosatable Substrate

    Proline is considered a suitable nitrosatable substrate for tests of endogenous nitrosation reactions in animals and human subjects (Chu & Magee, 1981).

  • Exploring the Index of Endogenous Nitrosation

    NPRO is used as an index of endogenous nitrosation in various pathways, though it may not be universally indicative (Tannenbaum, 1987).

  • Potential Carcinogenic Risks from UVA Irradiation

    NPRO combined with sunlight can induce mutations, DNA strand cleavage, and nitric oxide formation, potentially increasing carcinogenic risk from UVA irradiation (Arimoto-Kobayashi et al., 2002).

Safety and Hazards

N-Nitrosoproline is considered highly flammable and toxic if inhaled . It can cause damage to organs . The presence of N-nitrosamines in drug products is currently an area of high regulatory and industry scrutiny .

Future Directions

There is ongoing research to develop structure-activity relationships for N-nitrosamine activity, which includes n-Nitrosoproline . The goal is to improve risk assessment of N-nitrosamines by first establishing the dominant reaction mechanism prior to retrieving an appropriate set of close analogs for use in read-across exercises .

Mechanism of Action

Target of Action

N-Nitroso-L-proline, also known as N-Nitrosoproline, is a nitroso derivative of the amino acid proline The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that nitrosation of thioproline (tpro), a compound similar to proline, is nearly 1000 times faster than that of proline . This suggests that this compound may interact rapidly with its targets, leading to significant biochemical changes.

Biochemical Pathways

This compound is part of the class of organic compounds known as proline and derivatives . These compounds are involved in proline metabolism, which features prominently in the unique metabolism of cancer cells . Proline biosynthetic genes are consistently upregulated in multiple cancers , suggesting that this compound may play a role in these pathways.

Result of Action

This compound is a nitrosoamino acid that exhibits oncogenic activity . It has been identified as a major N-nitroso compound (NOC) in human urine . This compound is nonmutagenic and is thus probably noncarcinogenic, like N-Nitrosoproline . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of nitrosamine precursors in the manufacturing process of pharmaceutical products can lead to the formation of nitrosamines . As a risk mitigation strategy, components with a high potential to form nitrosamine should be avoided . In the absence of suitable alternatives, sufficient measures to maintain nitrosamines below acceptable intake levels must be applied .

Properties

IUPAC Name

(2S)-1-nitrosopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKPHJWEIIAIFW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)N=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)N=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021061
Record name N-Nitrosoproline
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Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow solid; [Toronto Research Chemicals MSDS]
Record name N-Nitrosoproline
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CAS No.

7519-36-0
Record name N-Nitroso-L-proline
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Record name Nitrosoproline
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Record name N-Nitrosoproline
Source EPA DSSTox
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Record name (2S)-1-nitrosopyrrolidine-2-carboxylic acid
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Record name N-NITROSOPROLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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